4-Butoxy-3,5-difluorophenol
Description
4-Butoxy-3,5-difluorophenol is a fluorinated phenolic compound featuring a butoxy (-OC₄H₉) substituent at the para position and fluorine atoms at the 3 and 5 positions. The butoxy group, as a longer alkyl chain, is expected to enhance lipophilicity compared to shorter alkoxy substituents, influencing solubility, reactivity, and biological interactions. This article compares this compound with similar compounds based on substituent effects, synthesis challenges, and applications.
Properties
IUPAC Name |
4-butoxy-3,5-difluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O2/c1-2-3-4-14-10-8(11)5-7(13)6-9(10)12/h5-6,13H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIAVDHMDMJERU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1F)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301306868 | |
| Record name | Phenol, 4-butoxy-3,5-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301306868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1881293-73-7 | |
| Record name | Phenol, 4-butoxy-3,5-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1881293-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-butoxy-3,5-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301306868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-3,5-difluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available phenol derivatives.
Butoxylation: The butoxy group is introduced via nucleophilic substitution, often using butyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, leading to higher yields and purity.
Catalysts: The use of catalysts can enhance the efficiency of both fluorination and butoxylation steps.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, converting the phenol to the corresponding hydroquinone.
Substitution: The compound can participate in various substitution reactions, including halogenation and alkylation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Halogenated or alkylated phenols.
Scientific Research Applications
4-Butoxy-3,5-difluorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals, including dyes, plastics, and rubber additives.
Mechanism of Action
The mechanism of action of 4-Butoxy-3,5-difluorophenol involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Substituents on the phenolic ring dramatically alter electronic, steric, and solubility properties:
EDG: Electron-donating group; EWG: Electron-withdrawing group; SNAr: Nucleophilic aromatic substitution.
Data Table: Structural Analogs of 3,5-Difluorophenol Derivatives
*Calculated based on molecular formulas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
